molecular formula C13H23NO B13325587 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one

Cat. No.: B13325587
M. Wt: 209.33 g/mol
InChI Key: UGZOJUFGQYXKFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one involves several steps. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method, which involves the [2 + 2] intramolecular cycloaddition of dienes, followed by reduction to form the piperidine ring . Industrial production methods often focus on optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels. The exact mechanism can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

4,4-dimethyl-2-piperidin-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H23NO/c1-13(2)7-6-12(15)10(9-13)11-5-3-4-8-14-11/h10-11,14H,3-9H2,1-2H3

InChI Key

UGZOJUFGQYXKFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C2CCCCN2)C

Origin of Product

United States

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